

PKD2 (Polycystin-2): A Comprehensive Technical Guide to Human Tissue Expression

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This technical guide provides an in-depth overview of the expression profile of Polycystin-2 (PKD2), the protein product of the PKD2 gene, across a range of human tissues. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative transcriptomic and proteomic data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a core resource for studies involving this critical ion channel.

Executive Summary

Polycystin-2 is a member of the transient receptor potential (TRP) channel family, functioning as a non-selective, calcium-permeable cation channel.^[1] It plays a crucial role in calcium homeostasis and cellular signaling. Mutations in the PKD2 gene are responsible for approximately 15% of cases of Autosomal Dominant Polycystic Kidney Disease (ADPKD), a prevalent monogenic renal disorder. While its role in kidney disease is well-characterized, PKD2 is ubiquitously expressed throughout the human body, suggesting broader physiological significance.^[1] This guide explores its expression at both the mRNA and protein levels, providing a foundation for further investigation into its function in health and disease.

Quantitative mRNA Expression Profile of PKD2

Analysis of transcriptomic data from the Human Protein Atlas, integrating data from the Genotype-Tissue Expression (GTEx) project, reveals that PKD2 mRNA is detected in a wide

array of human tissues. The expression levels, measured in normalized Transcripts Per Million (nTPM), show a broad but varied distribution.

Tissue	RNA Expression (nTPM)
Testis	24.9
Kidney	16.2
Fallopian Tube	15.6
Urinary Bladder	14.8
Prostate	14.2
Heart Muscle	12.1
Skeletal Muscle	11.2
Colon	10.9
Small Intestine	10.5
Thyroid Gland	10.1
Lung	9.7
Adrenal Gland	9.4
Pancreas	8.5
Spleen	8.2
Brain (Cerebral Cortex)	6.8
Liver	4.6

Data sourced from the Human Protein Atlas (ENSG00000118762-PKD2). nTPM values represent the consensus dataset.

Protein Expression and Subcellular Localization

Immunohistochemical (IHC) data corroborates the widespread expression of the PKD2 protein. The Human Protein Atlas provides a knowledge-based annotation of protein expression levels

based on antibody staining in various tissues.[2]

PKD2 protein is primarily localized to the Endoplasmic Reticulum (ER) and the plasma membrane.[3][4] It has also been detected in primary cilia, where it functions as part of a mechanosensory complex with Polycystin-1 (PKD1).[5]

Tissue	Protein Expression Level	Primary Subcellular Localization
Kidney	Medium	Cytoplasmic, Membranous (Distal tubules)
Prostate	Medium	Cytoplasmic, Membranous
Fallopian Tube	Medium	Cytoplasmic
Heart Muscle	Low	Cytoplasmic
Skeletal Muscle	Low	Cytoplasmic
Pancreas	Low	Cytoplasmic
Testis	Low	Cytoplasmic (Sertoli cells, Leydig cells)
Brain (Hippocampus)	Medium	Cytoplasmic (Neurons)[6]
Intestine	Low	Cytoplasmic, Membranous (Luminal)
Liver	Not detected	-
Spleen	Low	Cytoplasmic

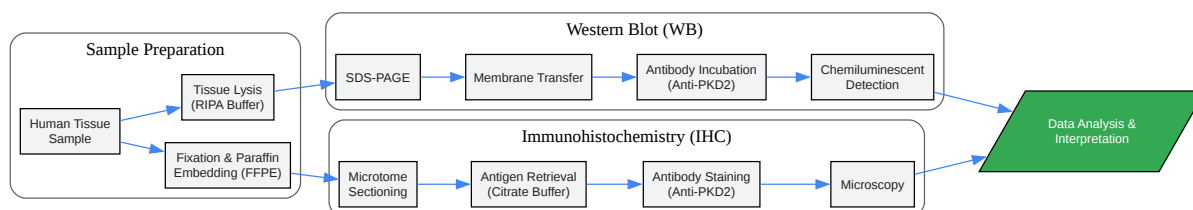
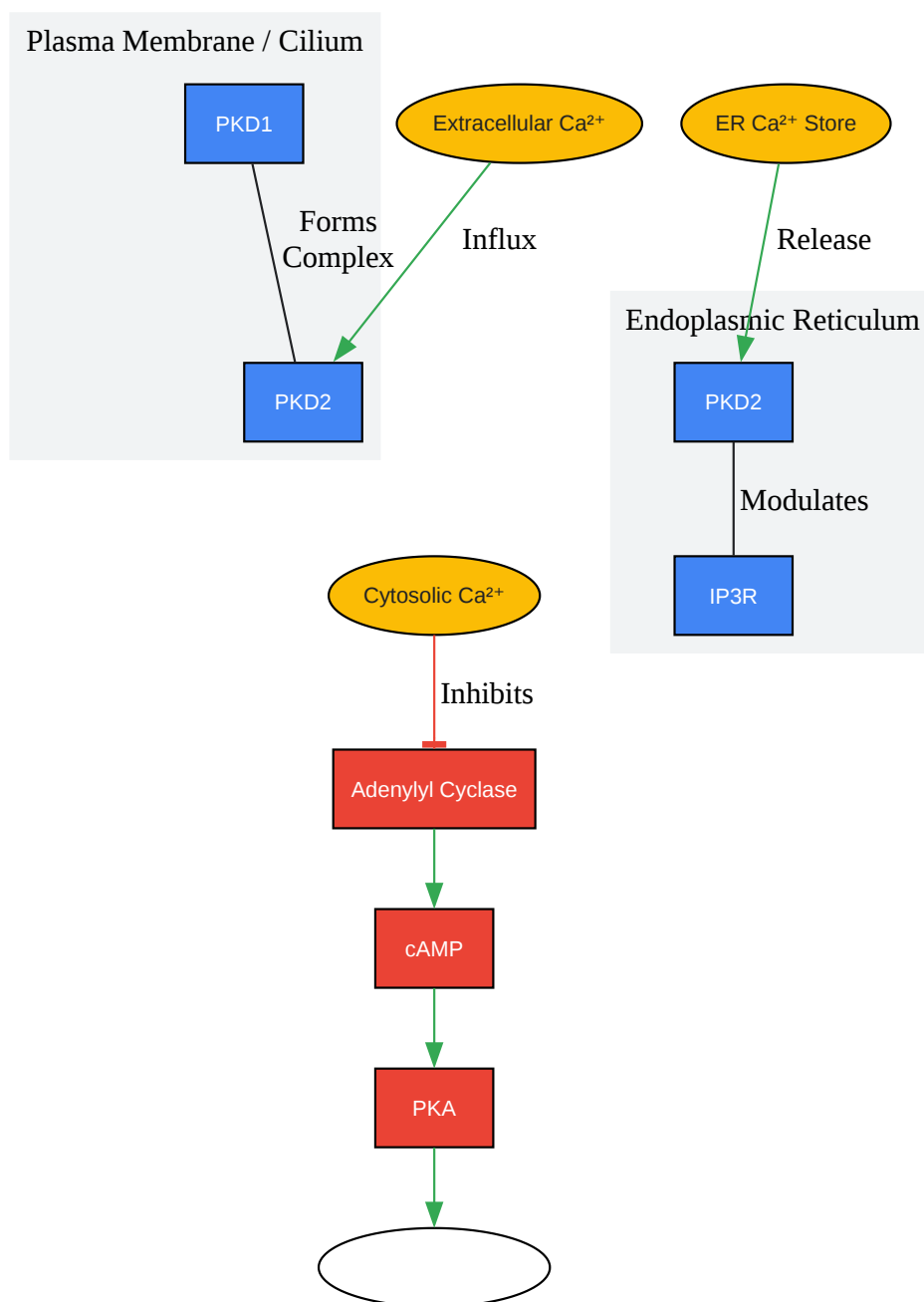
Expression levels are categorized as High, Medium, Low, or Not detected based on immunohistochemical staining intensity and fraction of stained cells from the Human Protein Atlas.

Key Signaling Pathways and Experimental Workflows

PKD2 is a central component of signaling pathways that regulate intracellular calcium, cell proliferation, and differentiation. Its interaction with PKD1 in the primary cilia is critical for sensing fluid flow in the kidney tubules. Dysregulation of these pathways is a key element in cystogenesis.

PKD2-Mediated Calcium Signaling Pathway

The following diagram illustrates the role of PKD2 in calcium homeostasis. PKD2, often in a complex with PKD1, acts as a channel for Ca^{2+} influx at the plasma membrane and primary cilium. It also functions as a Ca^{2+} release channel on the endoplasmic reticulum, interacting with other channels like the IP3 receptor. This regulation of cytosolic Ca^{2+} levels influences downstream pathways, including those controlled by cAMP and PKA, which in turn affect cell proliferation.[\[1\]](#)



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com